![molecular formula C13H12F3N3O2 B5619371 4-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5619371.png)
4-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine
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Overview
Description
This compound belongs to a class of organic molecules known for their complex structures and potential biological activities. Its synthesis, molecular structure, chemical reactions, and properties have been explored to understand its applications and interactions.
Synthesis Analysis
The synthesis of related morpholine derivatives involves several steps, including condensation reactions, chlorination, and nucleophilic substitution. For instance, derivatives similar to the compound of interest have been synthesized from commercially available starting materials through a series of reactions yielding intermediate products, which are then further modified to obtain the desired compound. These processes are often optimized to improve yield and selectivity (H. Lei et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various spectroscopic methods, including NMR and MS, to confirm the arrangement of atoms and the presence of functional groups. X-ray crystallography has been employed to determine the precise three-dimensional structure and confirm the molecular geometry, providing insight into the compound's conformation and potential interactions (V. D. Dyachenko & A. N. Chernega, 2006).
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives can lead to various products, depending on the reaction conditions and the reactants involved. For example, reactions with thiophenol, morpholine, or thiourea can afford different pyrimidinones, showcasing the compound's versatility in chemical transformations (A. A. Atalla et al., 1995).
Physical Properties Analysis
The physical properties of these compounds, such as melting point, solubility, and crystal structure, are crucial for understanding their stability and behavior under different conditions. These properties are often determined experimentally and can be influenced by the compound's molecular structure and the presence of specific functional groups.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the compound's functional groups and molecular geometry. Studies have shown that morpholine derivatives can exhibit a range of chemical behaviors, including the ability to form hydrogen bonds and participate in π-stacking interactions, which can influence their biological activity and interaction with other compounds (M. I. Attia et al., 2014).
properties
IUPAC Name |
4-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c14-13(15,16)11-8-9(10-2-1-5-21-10)17-12(18-11)19-3-6-20-7-4-19/h1-2,5,8H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGIEDUXLWZPNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine |
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